Lewis A Trisaccharide, Methyl Glycoside

Description

BenchChem offers high-quality Lewis A Trisaccharide, Methyl Glycoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lewis A Trisaccharide, Methyl Glycoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6?,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCROZRVVJQWNN-QITCBKQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857928 |

Source

|

| Record name | Methyl (5xi)-6-deoxy-beta-D-arabino-hexopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186315-40-2 |

Source

|

| Record name | Methyl (5xi)-6-deoxy-beta-D-arabino-hexopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Architecture and Synthetic Utility of Lewis A Trisaccharide Methyl Glycoside

Executive Summary

The Lewis A (

Part 1: Structural Anatomy and Conformational Logic

Chemical Definition

The Lewis A determinant is a trisaccharide formed by the specific fucosylation of a type 1 glycan chain.[1] The "methyl glycoside" designation indicates that the reducing end (GlcNAc) is capped with a methyl group, typically in the

-

IUPAC Name: Methyl

-D-galactopyranosyl-(1 -

Symbol Nomenclature: Gal

1-3(Fuc

Visualization: Structural Topology (SNFG)

The following diagram illustrates the branching logic of the molecule using standard Symbol Nomenclature for Glycans (SNFG) shapes, adapted to the required color palette for contrast.

Caption: Topology of Lewis A methyl glycoside. The β-methyl aglycone locks the GlcNAc anomer, while Fucose and Galactose branch from the C4 and C3 positions, respectively.

Conformational Dynamics: The "Stack"

The biological potency of

-

Steric Stacking: The hydrophobic face of the Fucose ring stacks against the Galactose ring.[1]

-

Exo-Anomeric Effect: This electronic effect restricts rotation around the glycosidic bonds (

), locking the spatial arrangement of the hydroxyl groups. -

Significance: This pre-organized "key" reduces the entropic penalty when binding to the E-selectin "lock," explaining the high affinity of this antigen in inflammation and cancer metastasis.[1]

Part 2: Synthetic Methodology (Chemo-Enzymatic)[2][3][4][6][7][8][9]

Chemical synthesis of branched trisaccharides requires tedious protection/deprotection steps. The modern standard—and the method recommended here for reproducibility—is a Chemo-Enzymatic One-Pot Strategy .[2] This approach utilizes recombinant glycosyltransferases to install sugars with perfect stereocontrol.[4]

The Protocol: One-Pot Multienzyme (OPME) Fucosylation

This protocol assumes the starting material is the disaccharide Gal

Reagents:

-

Acceptor: Gal

1-3GlcNAc -

Energy Source: ATP, GTP.[4]

-

Enzymes:

Step-by-Step Workflow:

-

Buffer Prep: Prepare Tris-HCl buffer (100 mM, pH 7.5) containing 20 mM MgCl

and 5 mM MnCl -

Reaction Assembly: Dissolve Acceptor (1 eq), L-Fucose (1.2 eq), ATP (1.2 eq), and GTP (1.2 eq) in the buffer.[3][4]

-

Enzyme Addition: Add FKP (2 mg/mL) and Hp1,3/4FT (2 mg/mL). Incubate at 37°C.

-

Monitoring: Monitor by Thin Layer Chromatography (TLC) (Solvent: n-Propanol:H

O:NH -

Purification: Terminate by boiling (2 min). Centrifuge to remove denatured protein.[4] Pass supernatant through a Bio-Gel P-2 size exclusion column or C18 reverse-phase HPLC to isolate the pure methyl glycoside.[2][3][4]

Visualization: Synthesis Logic

Caption: Chemo-enzymatic cascade. FKP generates the high-energy donor (GDP-Fuc) in situ, driving the FucT-catalyzed coupling to the acceptor.[2][3]

Part 3: Analytical Validation

Trustworthiness in glycan synthesis relies on validating the stereochemistry.[1] The methyl glycoside offers superior NMR resolution compared to free sugars because it eliminates the

Diagnostic NMR Signals ( H, 500 MHz, D O)

The following table summarizes the "fingerprint" signals confirming the

| Residue | Atom | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| Fucose | H-1 | 5.00 - 5.05 | Doublet (d) | Confirms | |

| H-5 | 4.80 - 4.90 | Quartet (q) | - | Characteristic of 6-deoxy sugars.[2][3][4] | |

| H-6 (Methyl) | 1.15 - 1.25 | Doublet (d) | High-field methyl doublet; diagnostic of Fucose.[2][3][4] | ||

| Galactose | H-1 | 4.50 - 4.55 | Doublet (d) | Confirms | |

| GlcNAc | H-1 | 4.35 - 4.45 | Doublet (d) | Confirms | |

| O-Methyl | 3.45 - 3.55 | Singlet (s) | - | The aglycone cap (Methyl Glycoside).[2][3][4] | |

| N-Acetyl | 2.00 - 2.05 | Singlet (s) | - | Acetyl group on GlcNAc.[2][3][4] |

Note: Chemical shifts may vary slightly (

Mass Spectrometry[1][2][3][4]

-

ESI-MS (Positive Mode): Expect an [M+Na]

ion at -

Fragmentation: MS/MS should reveal sequential loss of Fucose (

146 Da) and Galactose (

Part 4: Biological Applications[1][3][7][11][12][13][14][15]

E-Selectin Ligand

The

-

Mechanism: The Fucose and Galactose residues coordinate Calcium (

) within the lectin binding domain.[1] -

Usage: Researchers use the methyl glycoside as a competitive inhibitor in flow-chamber adhesion assays to test drug candidates blocking inflammation.[1][2][3][4]

CA19-9 Antigen Reference

The Sialyl-Lewis A antigen (CA19-9) is a pancreatic cancer marker.[2][3][4] The non-sialylated Lewis A methyl glycoside serves as a critical negative control or reference standard in immunoassays to determine antibody specificity, ensuring that antibodies recognize the sialic acid moiety and not just the neutral trisaccharide core.[1]

References

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature of Carbohydrates."[2][3][4] Pure and Applied Chemistry, vol. 68, no. 10, 1996, pp. 1919-2008.[3][4] Link

-

Azurmendi, J., et al. "Conformational Studies of Lewis X and Lewis A Trisaccharides Using NMR Residual Dipolar Couplings."[8] Biopolymers, vol. 63, no.[4][8] 2, 2002, pp. 89-98.[3][4][8] Link

-

Wang, W., et al. "Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives."[3][4][9] Proceedings of the National Academy of Sciences (PNAS), vol. 106, no. 38, 2009, pp. 16096-16101.[3][4][9] Link[2][3][4][9]

-

PubChem. "Lewis A Trisaccharide."[1][3][4] National Library of Medicine, Compound CID 53477858.[4] Link

-

Varki, A., et al. Essentials of Glycobiology, 4th edition.[4] Cold Spring Harbor Laboratory Press, 2022.[4] Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Lewis X Trisaccharide, Methyl Glycoside | C21H37NO15 | CID 5098606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Lewis A trisaccharide | C20H35NO15 | CID 53477858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. userpages.umbc.edu [userpages.umbc.edu]

- 9. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of Lewis A Antigen in Cell Adhesion

Foreword: The Glycan Code in Cellular Interactions

In the intricate landscape of cellular communication, the cell surface is a dynamic interface, decorated with a dense forest of glycoproteins and glycolipids. The terminal carbohydrate structures of these molecules, collectively known as the glycocalyx, are not mere decorations. They form a complex "glycan code" that mediates critical biological events, from immune surveillance to pathogen recognition and cancer metastasis. Among these crucial glycan structures are the Lewis antigens. This guide provides a deep dive into the biosynthesis, function, and experimental analysis of the Lewis A antigen, with a particular focus on its pivotal, and often pathological, role in cell adhesion. We will explore its molecular underpinnings, from the fucosyltransferase enzymes that build it to its engagement with selectin receptors, and provide the technical context required for its study in a research and drug development setting.

The Lewis A Antigen: Structure and Biosynthesis

The Lewis A (Lea) antigen is a fucose-containing oligosaccharide, classified as a histo-blood group antigen.[1][2] Unlike the ABO antigens, which are intrinsic to the red blood cell membrane, Lewis antigens are synthesized by epithelial cells, secreted into body fluids, and then passively adsorbed onto the surface of erythrocytes and other cells.[3][4][5][6]

Biochemical Structure

Lea is built upon a Type 1 oligosaccharide precursor chain (Galβ1-3GlcNAc-R). Its defining feature is the addition of a fucose sugar in an α1,4 linkage to the N-acetylglucosamine (GlcNAc) residue.[1][7] The resulting tetrasaccharide structure is:

Galβ1-3[Fucα1-4]GlcNAc-R

This structure can be further modified, most notably by sialylation, to form sialyl-Lewis A (sLea) , which is of paramount importance in pathological cell adhesion, particularly in cancer.[8][9] sLea involves the addition of a sialic acid residue in an α2,3 linkage to the terminal galactose.

The Biosynthetic Pathway: A Tale of Two Fucosyltransferases

The expression of Lewis antigens is governed by the interplay of two key fucosyltransferase enzymes encoded by genes on chromosome 19:[3][10]

-

FUT3 (The Lewis Gene): Encodes for α(1,3/1,4)fucosyltransferase. This enzyme is responsible for creating the Lea antigen by adding a fucose to the Type 1 precursor.[3][7][10]

-

FUT2 (The Secretor Gene): Encodes for α(1,2)fucosyltransferase. This enzyme adds a fucose to the terminal galactose of the precursor chain, creating the H type 1 antigen, which is the precursor for the Lewis B (Leb) antigen.[3][7][11]

The phenotype of an individual depends on the presence of functional Le (FUT3) and Se (FUT2) alleles:

-

Le(a+b-) Phenotype: These individuals have a functional Le allele but are non-secretors (homozygous for the non-functional se allele). Lacking the FUT2 enzyme, their Type 1 precursor is exclusively converted to Lea by the FUT3 enzyme.[3][5]

-

Le(a-b+) Phenotype: These individuals possess functional Le and Se alleles. The FUT2 enzyme efficiently converts the Type 1 precursor to the H antigen. The FUT3 enzyme then acts on the H antigen to form Leb. The FUT2 enzyme is generally more efficient, so most precursor is converted, making Lea difficult to detect.[3]

-

Le(a-b-) Phenotype: These individuals lack a functional Le allele and therefore cannot synthesize Lea or Leb.[1]

The following diagram illustrates this fundamental biosynthetic pathway.

Caption: Biosynthetic pathway of Lewis A and Lewis B antigens from the Type 1 precursor.

The Role of Lewis Antigens in Cell Adhesion

While the basic Lea antigen has roles in cell-cell recognition, its sialylated form, sialyl-Lewis A (sLea) , is the primary mediator of clinically significant cell adhesion events, particularly in inflammation and cancer metastasis.[8][12] sLea functions as a crucial ligand for a family of cell adhesion molecules called selectins .[9][13][14]

The Selectin-Ligand Axis: A Molecular Handshake

Selectins are carbohydrate-binding proteins (lectins) expressed on the surface of leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin).[14][15] They mediate the initial, transient adhesion of cells under the shear stress of blood flow.[15][16]

-

E-selectin , expressed on endothelial cells activated by inflammatory cytokines (e.g., TNF-α, IL-1), is a key receptor for sLea.[8][17][18] The interaction between E-selectin on the blood vessel wall and sLea on the surface of circulating cells (like tumor cells) facilitates the "tethering and rolling" of these cells along the endothelium.[19] This is a prerequisite for their firm adhesion and subsequent extravasation into the underlying tissue.[9]

Pathological Adhesion in Cancer Metastasis

Neoplastic transformation is frequently associated with aberrant glycosylation, leading to the overexpression of fucosylated and sialylated antigens like sLea.[1][10] High expression of sLea is a hallmark of several adenocarcinomas, including pancreatic, colorectal, and gastric cancers, and often correlates with a poor prognosis.[8][19]

The metastatic cascade is a multi-step process, and cell adhesion is a critical component. The overexpression of sLea provides tumor cells with a molecular key to unlock metastatic dissemination:

-

Vascular Entry: Circulating tumor cells (CTCs) expressing high levels of sLea can engage with E-selectin on the vascular endothelium.[17][18]

-

Tethering and Rolling: This interaction slows the CTCs from the rapid flow of blood, allowing them to "roll" along the vessel wall.[19]

-

Firm Adhesion & Extravasation: The rolling phase allows for the formation of more stable adhesions, mediated by other molecules like integrins, leading to the arrest of the CTC and its migration through the endothelial barrier into a distant organ, seeding a new metastatic colony.[20]

The following diagram illustrates this critical interaction.

Caption: sLea on tumor cells binds E-selectin, mediating rolling and metastasis.

Role in Host-Pathogen Interactions

Lewis antigens on the gastrointestinal epithelium serve as attachment sites for various pathogens.[12][21] A prominent example is the bacterium Helicobacter pylori, a major cause of gastritis and peptic ulcers.[22] H. pylori exhibits molecular mimicry, expressing Lewis antigens on its own lipopolysaccharide (LPS) surface that are identical to those on the host's gastric cells.[22][23]

While the adhesin BabA binding to Lewis B is a well-studied interaction, other Lewis antigens, including Lea and Lex, also contribute to bacterial colonization.[24] This mimicry is thought to aid in immune evasion and facilitate persistent infection by allowing the bacteria to adhere to the gastric mucosa.[23][25]

Experimental Methodologies for Studying Lewis A-Mediated Adhesion

Validating the role of Lea/sLea in cell adhesion requires robust, well-controlled experimental systems. The choice of assay depends on the specific question being asked, whether it is confirming receptor-ligand pairs, quantifying adhesion strength, or observing cell behavior under physiological conditions.

Summary of Lea/sLea Expression in Tissues

The first step in studying Lea function is to characterize its expression. It is typically low or absent in most healthy adult tissues but becomes highly expressed in certain cancers.

| Tissue Type | Normal Expression | Cancer Expression (Adenocarcinomas) | Citation(s) |

| Pancreas | Low/Negative | High | [8] |

| Colon | Low/Negative | High | [8] |

| Stomach | Low/Negative | High | [8] |

| Lung | Variable | Moderate to High | [18][26] |

| Ovary | Variable | Moderate to High | [1] |

Detailed Experimental Protocol: Static Cell Adhesion Assay

This assay is a foundational method to determine if a cell type can adhere to a specific substrate (e.g., purified E-selectin or a monolayer of endothelial cells) and to test the effect of inhibitors like blocking antibodies.[27]

Objective: To quantify the adhesion of sLea-positive cancer cells to a substrate coated with E-selectin.

Principle: Cells are allowed to adhere to a protein-coated surface in a microplate well. Non-adherent cells are washed away, and the remaining adherent cells are quantified using a colorimetric stain like crystal violet.

Methodology:

-

Substrate Coating:

-

Dilute recombinant human E-selectin-Fc chimera in sterile phosphate-buffered saline (PBS) to a final concentration of 5-10 µg/mL.

-

Add 50 µL of the solution to each well of a 96-well high-binding microplate.

-

Causality: High-binding plates are used to ensure passive adsorption and immobilization of the protein substrate.

-

As a negative control, coat wells with a non-relevant protein like Bovine Serum Albumin (BSA) at the same concentration.

-

Incubate the plate overnight at 4°C to allow for complete protein coating.

-

-

Blocking:

-

Aspirate the coating solution and wash each well twice with 200 µL of PBS.

-

Add 200 µL of blocking buffer (e.g., PBS with 2% w/v BSA) to each well.

-

Incubate for 1-2 hours at 37°C.

-

Causality: Blocking prevents non-specific binding of cells to the plastic surface of the well, ensuring that any observed adhesion is mediated by the coated substrate.

-

-

Cell Preparation and Seeding:

-

Harvest sLea-positive cells (e.g., a pancreatic cancer cell line like COLO-205) and resuspend in serum-free adhesion buffer (e.g., RPMI with 0.5% BSA) at a concentration of 2x105 cells/mL.

-

For inhibition experiments: Pre-incubate the cell suspension for 30 minutes with a blocking antibody against sLea or an isotype control antibody. Alternatively, pre-incubate the coated wells with an E-selectin blocking antibody.

-

Wash the blocked wells once with PBS.

-

Add 100 µL of the cell suspension to each well.

-

-

Adhesion Incubation:

-

Incubate the plate at 37°C for 30-60 minutes.

-

Causality: This incubation time is typically sufficient for selectin-mediated adhesion but short enough to minimize confounding factors like cell spreading mediated by other molecules.

-

-

Washing:

-

Gently wash away non-adherent cells. This is a critical step. A standardized method is essential for reproducibility. One method is to fill each well with 200 µL of pre-warmed PBS and then invert the plate, flicking out the contents with a sharp motion. Repeat this process 2-3 times.

-

Causality: The gentleness and consistency of the wash are paramount to remove floating cells without dislodging specifically bound cells.

-

-

Quantification:

-

Fix the remaining adherent cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.

-

Wash the wells with water.

-

Stain the cells by adding 100 µL of 0.1% crystal violet solution for 20 minutes.

-

Wash thoroughly with water until the background is clear.

-

Solubilize the stain by adding 100 µL of 1% SDS solution to each well.

-

Read the absorbance at 570-595 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Advanced Methodology: Flow-Based Adhesion Assay

To more accurately mimic physiological conditions, cell adhesion should be studied under shear stress. Flow-based assays are essential for observing the characteristic "tethering and rolling" behavior.[20][28]

Objective: To visualize and quantify the rolling of sLea-positive cells on a monolayer of activated endothelial cells under defined shear flow.

Methodology:

-

Prepare Endothelial Monolayer: Culture human umbilical vein endothelial cells (HUVECs) to confluence in a microfluidic flow chamber.

-

Activate Endothelium: Treat the HUVEC monolayer with a cytokine like TNF-α (10 ng/mL) for 4-6 hours prior to the experiment to induce E-selectin expression.

-

Cell Perfusion: Perfuse a suspension of fluorescently labeled sLea-positive cancer cells through the chamber at a defined physiological shear stress (e.g., 1-2 dynes/cm²) using a syringe pump.

-

Data Acquisition: Record the interactions using a high-speed video camera attached to an inverted microscope.

-

Analysis: Analyze the video to quantify the number of interacting cells (tethering), their rolling velocity, and the duration of their interaction.

-

Controls: The specificity of the interaction can be confirmed by pre-treating the cancer cells with an sLea blocking antibody or the HUVECs with an E-selectin blocking antibody, both of which should significantly reduce or abrogate cell rolling.

Conclusion and Future Directions

The Lewis A antigen, particularly in its sialylated form, is a key player in the molecular dialogue of cell adhesion. While its biosynthesis is well-understood, its functional roles continue to be an area of intense investigation. In pathology, the sLea/E-selectin axis represents a validated and highly attractive target for therapeutic intervention in cancer.[19] Strategies aimed at inhibiting this interaction—using glycomimetic drugs, blocking antibodies, or novel aptamers—hold the promise of preventing metastatic dissemination, one of the deadliest aspects of cancer.

For researchers and drug developers, a thorough understanding of the technical nuances of Lea biology and the experimental systems used to probe its function is essential. The methodologies described herein provide a foundation for quantifying these adhesive interactions and for screening novel therapeutics designed to disrupt this critical pathological handshake. Future research will likely focus on the complex interplay between sLea and other adhesion molecules, the downstream signaling events initiated by sLea binding, and the development of more potent and specific inhibitors for clinical use.

References

-

Creative Biolabs. Lewis Antigen Introduction. [Link]

-

Lium, M., et al. (2022). Regulation of the Lewis Blood Group Antigen Expression: A Literature Review Supplemented with Computational Analysis. PMC. [Link]

-

Ugorski, M., & Laskowska, A. (2002). Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells. PubMed. [Link]

-

National Center for Biotechnology Information. Lewis blood group biosynthesis | Pathway. PubChem. [Link]

-

P D'Alessandro, F., & G. Pagnan, G. (2021). Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers. PMC. [Link]

-

Ugorski, M. (2002). Sialyl Lewisa: A tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells. ResearchGate. [Link]

-

Wikipedia. Lewis antigen system. [Link]

-

Moran, A. P. (2001). Lipopolysaccharide Lewis Antigens. In Helicobacter pylori: Physiology and Genetics. NCBI Bookshelf. [Link]

-

R, A., et al. (2024). Lewis-A Antibody in Clinical Practice: A Case Report. PMC. [Link]

-

ResearchGate. Biosynthetic pathways involved in synthesis of Lewis blood group antigens and secretion of ABH antigens into saliva. [Link]

-

Pinder, S. E., et al. (1999). Lewis blood group and CEA related antigens; coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours. PubMed. [Link]

-

Sheu, B. S., et al. (2003). Host gastric Lewis expression determines the bacterial density of Helicobacter pylori in babA2 genopositive infection. PMC. [Link]

-

Ghori, F., et al. (2019). Antibodies targeting sialyl Lewis A mediate tumor clearance through distinct effector pathways. Journal of Clinical Investigation. [Link]

-

Wikipedia. Helicobacter pylori. [Link]

-

Pinder, S. E., et al. (1999). Lewis blood group and CEA related antigens; coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours. Molecular Pathology. [Link]

-

R, A., et al. (2024). Lewis-A Antibody in Clinical Practice: A Case Report. ResearchGate. [Link]

-

Valk, J., et al. (2000). Limited Role of Lipopolysaccharide Lewis Antigens in Adherence of Helicobacter pylori to the Human Gastric Epithelium. PMC. [Link]

-

Sheu, B. S., et al. (2006). Anti-Lewis X Antibody Promotes Helicobacter pylori Adhesion to Gastric Epithelial Cells. Infection and Immunity. [Link]

- Lewis antigens: Significance and symbolism. (2025). Accessed via Google Search.

-

Rogers, K. (2026). Lewis blood group system. Britannica. [Link]

-

Ohmori, K., et al. (1993). Contribution of carbohydrate antigens sialyl Lewis A and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium. PubMed. [Link]

-

Pinho, S. S., & Reis, C. A. (2015). Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy. Frontiers in Oncology. [Link]

-

V, S., et al. (2021). Serological characteristics of Lewis antibodies and their clinical significance - A case series. National Journal of Laboratory Medicine. [Link]

-

Hollenbaugh, D., et al. (1993). P- and E-selectin use common sites for carbohydrate ligand recognition and cell adhesion. PubMed. [Link]

-

University of Pittsburgh Medical Center. Final Diagnosis -- Lewis A Antibody. [Link]

-

Rodgers, S. D., et al. (2001). Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect. Biophysical Journal. [Link]

-

Pinder, S. E., et al. (2025). Lewis blood group and CEA related antigens; Coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours. ResearchGate. [Link]

-

Vestweber, D., & Blanks, J. E. (1999). Mechanisms That Regulate the Function of the Selectins and Their Ligands. Physiological Reviews. [Link]

-

Rosen, S. D., & Bertozzi, C. R. (1994). The selectins and their ligands. PubMed. [Link]

-

National Center for Biotechnology Information. Lewis Blood Group Antigens. MeSH. [Link]

-

Kaminski, R. W., et al. (2015). Lewis Blood-group Antigens Are Associated With Altered Susceptibility to Shigellosis. PMC. [Link]

-

Fink, R. D. (2006). A Novel Approach to Study Adhesion Mechanisms by Isolation of the Interacting System. The Biological Bulletin. [Link]

-

Borghi, N., et al. (2012). Techniques to stimulate and interrogate cell–cell adhesion mechanics. PMC. [Link]

-

Gallant, N. D., et al. (2017). A Review of Cell Adhesion Studies for Biomedical and Biological Applications. PMC. [Link]

-

Humphries, M. J. (2025). Cell Adhesion Assays. ResearchGate. [Link]

-

How to design an experiment to see if an adhesive molecule can form a homodimer to mediate cell-cell adhesion. (2023). ResearchGate. [Link]

Sources

- 1. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Lewis antigen system - Wikipedia [en.wikipedia.org]

- 4. Lewis-A Antibody in Clinical Practice: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Final Diagnosis -- Case 101 [path.upmc.edu]

- 6. Lewis Blood Group Antigens - MeSH - NCBI [ncbi.nlm.nih.gov]

- 7. Regulation of the Lewis Blood Group Antigen Expression: A Literature Review Supplemented with Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lewis blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lewis blood group and CEA related antigens; coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P- and E-selectin use common sites for carbohydrate ligand recognition and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The selectins and their ligands [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Contribution of carbohydrate antigens sialyl Lewis A and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. JCI - Antibodies targeting sialyl Lewis A mediate tumor clearance through distinct effector pathways [jci.org]

- 20. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lewis Blood-group Antigens Are Associated With Altered Susceptibility to Shigellosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 23. Lipopolysaccharide Lewis Antigens - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Host gastric Lewis expression determines the bacterial density of Helicobacter pylori in babA2 genopositive infection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. Techniques to stimulate and interrogate cell–cell adhesion mechanics - PMC [pmc.ncbi.nlm.nih.gov]

Role of Lewis A trisaccharide in H. pylori binding

Topic: Role of Lewis A Trisaccharide in H. pylori Binding: Structural Determinants and Differential Selectivity Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between Helicobacter pylori and human gastric epithelial cells is governed by a sophisticated "glycan code."[1][2] While the Lewis b (Le

This whitepaper elucidates the precise mechanistic role of Lewis A in H. pylori pathophysiology. Unlike Le

Structural Glycobiology of the Interface

To understand the role of Lewis A, one must first define its structural relationship to the primary receptor, Lewis b. Both antigens are type 1 chain histo-blood group antigens (HBGAs).

The Atomic Difference: Fucose Positioning

The binding specificity of H. pylori is dictated by the presence or absence of a single fucose moiety.

-

Lewis A (Le

): Gal-

Status: Dominant in Non-Secretors (individuals lacking functional FUT2 enzyme).

-

Structure: Contains only the

1-4 fucose on the GlcNAc.

-

-

Lewis b (Le

): Fuc-

Status: Dominant in Secretors (functional FUT2 enzyme).

-

Structure: Contains both the

1-4 fucose (GlcNAc) and the critical

-

The "Secretor Switch" Mechanism

The following diagram illustrates how host genetics (FUT2 status) dictates the glycan landscape, determining whether the host presents a high-affinity target (Le

The Adhesin Landscape: BabA vs. SabA

The "role" of Lewis A is defined by which adhesin is dominant during the infection phase.

BabA (Blood Group Antigen Binding Adhesin)

BabA is the primary adhesin for initial colonization.[3]

-

Interaction with Le

: Crystallographic studies confirm that BabA possesses a binding pocket specifically contoured for the -

Mechanism of Exclusion: Le

lacks this

SabA (Sialic Acid Binding Adhesin)

This is where Le

-

The Transformation: Le

is sialylated to form Sialyl-Lewis A (sLe -

The Interaction: SabA binds specifically to sLe

(and sLe -

Clinical Implication: Even in non-secretors (who lack Le

), H. pylori can maintain colonization during inflammation by switching adhesin reliance from BabA to SabA, utilizing the sialylated form of Le

| Antigen | Structure | BabA Binding? | SabA Binding? | Pathogenic Role |

| Lewis b (Le | Fuc | High Affinity | No | Primary colonization receptor (Healthy mucosa). |

| Lewis A (Le | Gal...[6][7] (No Fuc | No / Negligible | No | Structural exclusion; confers "resistance" to initial binding. |

| Sialyl-Lewis A | NeuAc | No | High Affinity | Secondary receptor (Inflamed mucosa); persistence. |

Experimental Methodologies

To validate these interactions in a drug discovery context (e.g., screening anti-adhesion molecules), we utilize Surface Plasmon Resonance (SPR) and Glycan Microarrays.

Protocol A: Surface Plasmon Resonance (SPR)

SPR is the gold standard for determining the

Objective: Quantify the affinity difference between BabA binding to Le

Materials:

-

Sensor Chip: Streptavidin-coated (SA) or Carboxymethylated dextran (CM5).

-

Ligand: Biotinylated-polyacrylamide-Lewis A and Lewis B conjugates (BP-Le

, BP-Le -

Analyte: Recombinant BabA (rBabA) extracellular domain (ECD).

Step-by-Step Workflow:

-

Chip Preparation:

-

Condition SA chip with 1M NaCl / 50mM NaOH.

-

Inject Biotinylated-Le

(Ligand) on Flow Cell 2 (FC2) to reach ~500 RU (Response Units). -

Inject Biotinylated-Le

(Negative Control) on Flow Cell 1 (FC1) to reach matching RU. Crucial: This serves as the reference surface to prove specificity.

-

-

Analyte Preparation:

-

Dilute rBabA in Running Buffer (HBS-EP+: 10mM HEPES, 150mM NaCl, 3mM EDTA, 0.05% P20, pH 7.4).

-

Prepare a concentration series (e.g., 0, 62.5, 125, 250, 500, 1000 nM).

-

-

Kinetic Cycle:

-

Association: Inject analyte for 120s at 30

L/min. -

Dissociation: Switch to running buffer for 300s.

-

Regeneration: Short pulse (10s) of 10mM Glycine-HCl pH 2.0 or 50mM NaOH (optimize based on protein stability).

-

-

Data Analysis:

-

Subtract FC1 (Le

) signal from FC2 (Le -

Fit to 1:1 Langmuir binding model.

-

Expected Result: FC2 shows dose-dependent binding curves. FC1 (Le

) should show negligible binding (flat line), confirming Le

-

Protocol B: Glycan Microarray

For high-throughput screening of multiple strains or mutant adhesins.

-

Array Printing: Print Le

, Le -

Bacterial Labeling: Label live H. pylori bacteria with fluorescent dye (e.g., SYTO 82) or use a primary antibody against H. pylori (e.g., anti-Lpp20).

-

Incubation: Apply bacteria to the array chamber. Incubate for 1 hour under microaerophilic conditions (to maintain adhesin expression).

-

Wash: Gentle wash (PBS + 0.05% Tween) to remove unbound bacteria. Critical: High shear force can disrupt weak interactions.

-

Detection: Scan fluorescence.

-

Validation: Signals on Le

spots indicate BabA activity. Signals on sLe

Therapeutic Implications

Understanding the Le

-

Receptor Decoys: Soluble Le

analogs are being developed to competitively inhibit BabA. Using Le -

Vaccine Development: Adhesins (BabA/SabA) are vaccine candidates. However, the high sequence variation in BabA (to adapt to host glycan polymorphism) challenges this.

-

Personalized Medicine: Patients with the Le(a+ b-) phenotype (Non-secretors) may be naturally resistant to BabA-mediated strains but susceptible to SabA-mediated persistence if inflammation occurs.

References

-

Moonens, K., et al. (2016). "Structural insights into Lewis antigen binding by the Helicobacter pylori adhesin BabA." Nature Structural & Molecular Biology. Link

-

Mahdavi, J., et al. (2002). "Helicobacter pylori SabA adhesin in persistent infection and chronic inflammation." Science. Link

-

Aspholm-Hurtig, M., et al. (2004). "Functional adaptation of BabA, the H. pylori ABO blood group antigen binding adhesin."[4][9] Science. Link

-

Borén, T., et al. (1993). "Attachment of Helicobacter pylori to human gastric epithelium mediated by blood group antigens."[1][3][6][8][9][10] Science. Link

-

Wang, G., et al. (2000). "Expression of Lewis b blood group antigen in Helicobacter pylori does not interfere with bacterial adhesion property."[11] World Journal of Gastroenterology. Link

Sources

- 1. Bioengineered surfaces promote specific protein-glycan mediated binding of the gastric pathogen Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SabA is the H. pylori hemagglutinin and is polymorphic in binding to sialylated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 4. Comparative Structural Dynamics of Isoforms of Helicobacter pylori Adhesin BabA Bound to Lewis b Hexasaccharide via Multiple Replica Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of Lewis(b) antigen binding by the Helicobacter pylori adhesin BabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of Lewisb antigen binding by the Helicobacter pylori adhesin BabA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Lewis X Antibody Promotes Helicobacter pylori Adhesion to Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Three-dimensional Structure of the Extracellular Adhesion Domain of the Sialic Acid-binding Adhesin SabA from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 11. Expression of Lewisb blood group antigen in Helicobacter pylori does not interfere with bacterial adhesion property - PMC [pmc.ncbi.nlm.nih.gov]

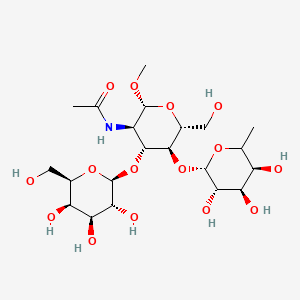

Lewis A methyl glycoside CAS 186315-40-2 properties

An In-Depth Technical Guide to Lewis A Methyl Glycoside (CAS 186315-40-2): Properties, Synthesis, and Applications

Introduction

Lewis A methyl glycoside (CAS 186315-40-2) is a synthetic trisaccharide that serves as a pivotal research tool in the field of glycobiology. It is the methyl glycoside derivative of the Lewis A (Lea) antigen, a fucosylated oligosaccharide prominent in human biology. The native Lewis A antigen is a key histo-blood group determinant found on the surface of various cell types and in bodily secretions. Its expression is intricately linked to cellular adhesion, immune recognition, and pathological processes, including cancer progression.

The introduction of a methyl group at the anomeric carbon of the reducing end sugar (N-acetylglucosamine) locks the molecule in a specific β-glycosidic configuration. This structural modification renders the compound resistant to enzymatic degradation by glycosidases and prevents the equilibrium of anomers (mutarotation) that occurs with the free sugar. These features provide a stable, homogenous, and biochemically robust probe, making Lewis A methyl glycoside an invaluable asset for researchers, scientists, and drug development professionals seeking to elucidate the complex roles of carbohydrate antigens in biological systems. This guide provides a comprehensive technical overview of its properties, synthesis, and multifaceted applications.

Core Physicochemical Properties

Lewis A methyl glycoside is a well-defined chemical entity, characterized by its specific molecular structure and physical properties. It is typically supplied as a lyophilized powder or a solid dried by centrifugal evaporation from an aqueous solution.[1] For long-term use, storage at -20°C is recommended to ensure stability, although the compound is generally stable for shipment at ambient temperatures.[1][2][3]

Structural and Molecular Data

The fundamental properties of Lewis A methyl glycoside are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 186315-40-2 | [1][2][3][4][5] |

| Molecular Formula | C21H37NO15 | [1][3][5] |

| Molecular Weight | 543.52 g/mol | [1][3] |

| Systematic Name | Methyl β-D-galactopyranosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-2-acetamido-2-deoxy-β-D-glucopyranoside | |

| Common Synonyms | Lewis A Trisaccharide, Methyl Glycoside | [1][2][4][5] |

| InChI Key | GGCROZRVVJQWNN-QITCBKQVSA-N | [1][5] |

| Purity | Typically ≥95% | [1][3] |

| Melting Point | 177 °C | [3] |

| Boiling Point | 916.5 °C (Predicted) | [3] |

| Form | Solid / Lyophilized Powder | [1] |

Chemical Structure Diagram

The structure consists of an N-acetylglucosamine (GlcNAc) residue linked to a methyl group, which is further glycosylated with galactose (Gal) and fucose (Fuc) residues at the C3 and C4 positions, respectively.

Caption: Chemical structure of Lewis A methyl glycoside.

Synthesis and Characterization

As a synthetic compound, Lewis A methyl glycoside is not isolated from natural sources but is constructed through multi-step chemical synthesis.[4] This process allows for the production of a high-purity, structurally defined molecule essential for reproducible experimental results.

Representative Synthetic Workflow

While proprietary synthesis routes may vary, a common strategy in carbohydrate chemistry involves a convergent "building block" approach. This ensures high stereoselectivity for the crucial glycosidic linkages.

-

Preparation of Protected Monosaccharide Building Blocks: The synthesis begins with commercially available monosaccharides (L-fucose, D-galactose, and D-glucosamine). These are chemically modified with protecting groups (e.g., benzyl ethers, acetyl esters) to mask the hydroxyl groups that are not intended to react. The anomeric position of the "donor" molecules is activated, for example, as a trichloroacetimidate or a glycosyl halide.

-

Stepwise Glycosylation: The protected building blocks are coupled sequentially. A common route involves first glycosylating a protected methyl-GlcNAc acceptor at the 3-OH position with a protected galactose donor. This is followed by glycosylation of the resulting disaccharide at the 4-OH position of the GlcNAc residue with a protected fucose donor. These reactions are typically promoted by a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) at low temperatures to ensure high stereocontrol.[6]

-

Global Deprotection: Once the fully protected trisaccharide is assembled, all protecting groups are removed in a final step. This is often achieved through catalytic hydrogenation (to remove benzyl groups) followed by saponification (to remove acetyl esters), yielding the final, pure Lewis A methyl glycoside.

-

Purification: Throughout the synthesis, intermediates are purified using column chromatography. The final product is typically purified by size-exclusion chromatography or reverse-phase HPLC to achieve high purity (≥95%).

Caption: Representative workflow for the chemical synthesis.

Analytical Characterization

The identity, structure, and purity of the final product are confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| 1H & 13C NMR | Structural confirmation and stereochemistry assignment. | Characteristic signals for the anomeric protons and carbons confirming the β-linkage of Gal and GlcNAc and the α-linkage of Fuc. A distinct singlet around 3.4 ppm confirms the O-methyl group.[7] |

| HRMS | Confirmation of elemental composition. | The measured mass will match the calculated mass for the molecular formula C21H37NO15 (e.g., as a sodiated adduct [M+Na]+).[8] |

| HPLC | Purity assessment. | A single major peak indicates high purity (typically >95%). |

Biological Significance and Research Applications

The primary value of Lewis A methyl glycoside lies in its ability to act as a precise molecular tool to probe biological systems where the Lewis A antigen is involved.

Biological Context of the Lewis A Antigen

The Lewis A trisaccharide is a fundamental carbohydrate antigen involved in a variety of recognition events.[9][10]

-

Cell-Cell Recognition: It functions as a ligand for glycan-binding proteins (lectins), such as selectins, which mediate cell adhesion. This is critical in processes like immune cell trafficking and inflammation.[10]

-

Host-Pathogen Interactions: Certain pathogens, including bacteria (Helicobacter pylori) and viruses, utilize Lewis antigens as receptors to attach to host cells, initiating infection.

-

Tumor Biology: Lewis A is often overexpressed on the surface of cancer cells (e.g., in pancreatic, colorectal, and gastric cancers) and is considered a tumor-associated carbohydrate antigen (TACA). Its presence is correlated with metastasis and poor prognosis.

Applications as a Research Tool

The stability and defined structure of the methyl glycoside make it ideal for various experimental applications.

-

Competitive Inhibition Assays: In cell-based assays, Lewis A methyl glycoside can be used as a soluble, competitive inhibitor to block the binding of cells to surfaces coated with Lewis A-specific lectins or antibodies. This allows researchers to confirm that a biological interaction is specifically mediated by the Lewis A structure.

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. theclinivex.com [theclinivex.com]

- 3. Lewis A trisaccharide methyl glycoside, 10 mg, CAS No. 186315-40-2 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 4. Oligosacáridos | CymitQuimica [cymitquimica.com]

- 5. CAS:186315-40-2 FT-0670781 Lewis A Trisaccharide, Methyl Glycoside Product Detail Information [finetechchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Systematic chemical synthesis and n.m.r. spectra of methyl alpha-glycosides of isomalto-oligosaccharides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.aston.ac.uk [publications.aston.ac.uk]

- 9. Biological roles of glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Functions of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Lewis A Antigen System: A Mechanistic and Translational Guide

Executive Summary

The Lewis antigen system constitutes a unique class of histo-blood group antigens that are not intrinsic to the erythrocyte membrane but are synthesized in exocrine epithelial secretions and subsequently adsorbed onto the red blood cell (RBC) surface.[1][2][3][4][5][6][7] This guide focuses on Lewis A (

For drug development professionals, the significance of

Part 1: Biosynthetic Mechanistics

The synthesis of Lewis antigens occurs primarily in the Golgi apparatus of exocrine epithelial cells. Unlike ABO antigens which can be built on Type 1 or Type 2 precursor chains, Lewis antigens are exclusively derived from Type 1 precursor chains (Gal

The Enzymatic Competition

The final phenotype is determined by the interaction—and competition—between two specific fucosyltransferases encoded by distinct gene loci:

-

FUT3 (The Lewis Gene): Encodes an

-1,3/1,4-fucosyltransferase.[10] It adds fucose to the N-acetylglucosamine (GlcNAc) of the Type 1 chain. -

FUT2 (The Secretor Gene): Encodes an

-1,2-fucosyltransferase. It adds fucose to the terminal Galactose (Gal) of the Type 1 chain.

Pathway Logic

-

Formation of

: If FUT3 acts on the Type 1 precursor before or withoutFUT2, it creates the -

Formation of

: If FUT2 acts first (creating the H antigen), FUT3 can subsequently add a second fucose to the GlcNAc, creating the

Figure 1: The biosynthetic bifurcation of Type 1 chains. Note that

Part 2: Immunogenetics & Phenotypes

The expression of Lewis antigens is a direct readout of the genotype at the Lewis (FUT3) and Secretor (FUT2) loci.

Genotype-Phenotype Matrix

Researchers must phenotype donors or cell lines accurately to interpret binding assays.

| Phenotype | Genotype (Lewis) | Genotype (Secretor) | RBC Surface Antigen | Salivary Antigens | Frequency (Caucasians) |

| Le(a+b-) | Le/Le or Le/le | se/se (Non-secretor) | ~22% | ||

| Le(a-b+) | Le/Le or Le/le | Se/Se or Se/se (Secretor) | ~72% | ||

| Le(a-b-) | le/le | Any (Se or se) | None | None (if se/se) or H (if Se) | ~6% |

Key Insight for Researchers:

-

Le(a-b+) individuals: Do not assume they lack the FUT3 enzyme. They produce

in secretions, but it is converted to -

Le(a-b-) individuals: These are true FUT3 nulls. They are the only population capable of producing naturally occurring anti-

and anti-

Part 3: Clinical & Pathological Relevance

Oncology: The Sialyl Lewis A ( ) Connection

While

-

Mechanism: In adenocarcinomas (pancreas, colon, stomach), epigenetic dysregulation leads to overexpression of sialyltransferases (e.g., ST3GAL3) and FUT3.

-

Metastasis:

acts as a ligand for E-Selectin on endothelial cells, facilitating the "rolling" and extravasation of circulating tumor cells (CTCs), a critical step in metastasis.[12]

Transfusion Medicine

-

Antibody Type: Anti-

is typically a naturally occurring IgM antibody found in Le(a-b-) individuals.[10] -

Clinical Risk: Generally low.[1][4] Transfused RBCs shed their Lewis antigens into the recipient's plasma, and the antibody is neutralized by soluble Lewis substance in the plasma.[13]

- has been documented. In vitro, it can bind complement.

Microbiology

-

H. pylori: The bacterium's BabA adhesin binds to

, while the SabA adhesin binds to

Part 4: Analytical Methodologies

Protocol: Flow Cytometric Detection of Lewis Antigens

Objective: Quantify surface expression of

Reagents

-

Primary Antibody: Mouse anti-human Lewis A (clone 7LE) or anti-CA19-9 (clone 1116-NS-19-9).

-

Secondary Antibody: Goat anti-mouse IgG/IgM conjugated to PE or APC.

-

Blocking Buffer: PBS + 2% BSA + 5mM EDTA + Fc Block (Human TruStain FcX™).

Step-by-Step Workflow

-

Cell Preparation:

-

Blocking (Critical):

-

Resuspend

cells in 100 µL Blocking Buffer. -

Incubate 15 min at 4°C.

-

-

Primary Staining:

-

Add primary antibody (titrate to ~0.5 µ g/test ).

-

Incubate 30 min at 4°C in the dark.

-

Wash: Centrifuge (300g, 5 min) and wash 2x with cold PBS.

-

-

Secondary Staining:

-

Resuspend in 100 µL buffer with Secondary Ab.

-

Incubate 20 min at 4°C.

-

Wash: 2x with cold PBS.

-

-

Acquisition:

-

Resuspend in 300 µL buffer containing DAPI (viability dye).

-

Acquire >10,000 events on flow cytometer.

-

Figure 2: Optimized flow cytometry workflow for carbohydrate antigen detection. Note the emphasis on non-enzymatic detachment to preserve epitope integrity.

Part 5: Therapeutic Implications

The Lewis system is shifting from a serological curiosity to a therapeutic target, particularly in the context of Antibody-Drug Conjugates (ADCs).

Therapeutic Targets

-

Target: Sialyl Lewis A (

).[2][8][12] -

Rationale: Highly expressed on tumors (pancreas, colon, ovary) but restricted on normal tissues (limited to ductal epithelia).

-

Candidate: MVT-5873 (HuMab-5B1) .

Challenges in Drug Design

-

Off-Target Toxicity: While

is tumor-associated, the base -

Shedding: High levels of circulating CA19-9 in cancer patients can act as a "sink," binding the drug before it reaches the tumor. High-dose strategies or pre-clearing (plasmapheresis) may be required.

References

-

NCBI Bookshelf. Lewis Blood Group System. Dean L. Blood Groups and Red Cell Antigens [Internet]. [Link]

-

Journal of Clinical Investigation. Antibodies targeting sialyl Lewis A mediate tumor clearance through distinct effector pathways. (2019).[15] [Link]

-

Frontiers in Oncology. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy.[18] (2018).[2] [Link]

-

Clinical Cancer Research. Targeting Sialyl-di-Lewis a–Containing Internalizing and Noninternalizing Glycoproteins with Cancer Immunotherapy Development Potential. (2019).[15] [Link]

Sources

- 1. Lewis antigen system - Wikipedia [en.wikipedia.org]

- 2. Lewis blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regulation of the Lewis Blood Group Antigen Expression: A Literature Review Supplemented with Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lewis Blood Group Antigen Activators | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. britannica.com [britannica.com]

- 7. The Lewis Blood Group System in Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibodies targeting sialyl Lewis A mediate tumor clearance through distinct effector pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative analysis of Lewis antigens on erythrocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. JCI - Antibodies targeting sialyl Lewis A mediate tumor clearance through distinct effector pathways [jci.org]

- 16. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 17. research.pasteur.fr [research.pasteur.fr]

- 18. Reactome | Lewis blood group biosynthesis [reactome.org]

The Core Isomerism of Lewis Antigens: A Comparative Analysis of Lewis A and Lewis X Trisaccharide Methyl Glycosides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fucosylated Glycans in Biology

Lewis antigens are fucose-containing oligosaccharides that play critical roles in a multitude of biological processes, from cell-cell recognition and immune responses to pathological states like cancer metastasis.[1][2] These carbohydrate structures are not intrinsic to the red blood cell membrane but are synthesized by epithelial cells, secreted into plasma, and subsequently adsorbed onto the surface of erythrocytes and other cells.[3][4] Their expression is governed by the interplay of specific fucosyltransferases (FUTs), primarily FUT2 and FUT3, which dictate the final structure and, consequently, the biological function.[5][6] This guide provides a detailed technical examination of two fundamental trisaccharide members of this family: Lewis A (Leᵃ) and its constitutional isomer, Lewis X (Leˣ). We will dissect their structural nuances, biosynthetic pathways, functional divergences, and the methodologies employed for their study, providing researchers with a comprehensive understanding of their importance in glycobiology and therapeutic development.

PART 1: Structural and Biosynthetic Divergence

The fundamental difference between Lewis A and Lewis X lies in their core disaccharide precursor and the specific linkage of the fucose residue. This seemingly subtle isomeric distinction results in profoundly different three-dimensional structures and biological recognition patterns.

The Precursor Backbone: Type 1 vs. Type 2 Chains

The biosynthesis of Lewis antigens begins with precursor oligosaccharide chains. The distinction between these chains is the linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc).

-

Type 1 Chains (Galβ1-3GlcNAc): These chains form the foundation for Lewis A (Leᵃ) and Lewis B (Leᵇ) antigens.[1][7] They are predominantly found in secretions and on the surface of epithelial cells.[5]

-

Type 2 Chains (Galβ1-4GlcNAc): These chains are the precursors for Lewis X (Leˣ) and Lewis Y (Leʸ) antigens.[1][7] This structure, also known as N-acetyllactosamine (LacNAc), is common on the surface of various cells, including leukocytes.[7]

The Isomeric Distinction: Fucosylation by FUT3

The key enzymatic step that defines Leᵃ versus Leˣ is the addition of a fucose (Fuc) residue from the donor GDP-Fucose. This reaction is catalyzed by fucosyltransferase 3 (FUT3), also known as the Lewis enzyme.[1][5] The isomeric outcome is entirely dependent on the precursor chain it acts upon:

-

Lewis A (Leᵃ) Synthesis: FUT3 adds a fucose to the N-acetylglucosamine of a Type 1 chain via an α1-4 linkage . The resulting structure is Galβ1-3(Fucα1-4)GlcNAc.[7]

-

Lewis X (Leˣ) Synthesis: FUT3 adds a fucose to the N-acetylglucosamine of a Type 2 chain via an α1-3 linkage . The resulting structure is Galβ1-4(Fucα1-3)GlcNAc.[7][8]

This divergence is visually represented in the biosynthetic pathway below.

Caption: Biosynthetic pathways for Lewis A and Lewis X trisaccharides.

Comparative Structural Summary

| Feature | Lewis A (Leᵃ) Trisaccharide | Lewis X (Leˣ) Trisaccharide |

| Precursor Chain | Type 1 | Type 2 |

| Gal-GlcNAc Linkage | β1-3 | β1-4 |

| Fuc-GlcNAc Linkage | α1-4 | α1-3 |

| Full Structure | Galβ1-3(Fucα1-4)GlcNAc-R | Galβ1-4(Fucα1-3)GlcNAc-R |

| Synthesizing Enzyme | FUT3 (Lewis enzyme) | FUT3 (Lewis enzyme); other α1,3-FucTs |

PART 2: Functional Dichotomy in Health and Disease

The structural isomerism between Leᵃ and Leˣ directly translates to distinct roles in biological recognition, particularly in processes involving selectin-mediated cell adhesion.

Role in Cell Adhesion and Immune Response

Lewis X and its sialylated form, Sialyl Lewis X (sLeˣ), are renowned for their role as ligands for selectins (E-selectin, P-selectin, L-selectin), a family of adhesion molecules expressed on endothelial cells and leukocytes.[9][10] This interaction is a critical first step in the inflammatory response, mediating the tethering and rolling of leukocytes on the vascular endothelium, allowing them to extravasate into tissues.[11][12] Leˣ itself is considered a key player in cell-cell adhesion and functions as a TH2 regulator, modulating immune responses.[13]

In contrast, while Lewis A can also be sialylated to form Sialyl Lewis A (sLeᵃ), its role as a selectin ligand is more context-dependent and often associated with pathological conditions rather than normal physiological processes.[9][14]

Aberrant Expression in Oncology: A Tale of Two Isomers

Neoplastic transformation is frequently associated with altered glycosylation, and the expression of Lewis antigens is often dramatically changed in cancer cells.[14]

-

Sialyl Lewis A (sLeᵃ): High expression of sLeᵃ is a hallmark of many adenocarcinomas, including those of the pancreas, colon, and stomach.[14] It is a well-known tumor-associated carbohydrate antigen (TACA). The cancer antigen CA19-9, a widely used tumor marker, is a sialylated form of Lewis A.[1] The expression of sLeᵃ on cancer cells facilitates their adhesion to E-selectin on endothelial cells, a crucial step in the metastatic cascade.[9][14] This adhesion allows tumor cells to disseminate from the primary tumor site and establish distant metastases.[2]

-

Lewis X (Leˣ) and Sialyl Lewis X (sLeˣ): Leˣ and sLeˣ are also overexpressed on various tumor cells, including those from lung and liver cancers, and are implicated in metastasis through selectin-mediated adhesion.[9][10][15] The presence of Leˣ is often associated with lymphovascular invasion and metastasis.[10] Its role as a marker for cancer stem cells is also an area of active investigation, making it a promising target for immunotherapy.[10]

The differential expression of these isomers on various cancers underscores their potential as both diagnostic biomarkers and targets for therapeutic intervention.[16][17]

Caption: Role of sialylated Lewis antigens in cancer cell adhesion.

PART 3: Methodologies for Research and Development

A deep understanding of Lewis antigens necessitates robust methodologies for their synthesis, characterization, and functional analysis.

Chemical and Enzymatic Synthesis

The structural complexity of oligosaccharides makes their synthesis challenging. Both chemical and enzymatic approaches are employed.

-

Chemical Synthesis: This approach offers great flexibility but often involves numerous protection and deprotection steps, making it labor-intensive.[15][18] Methods like pre-activation based chemoselective one-pot glycosylation have been developed to improve efficiency.[15]

-

Enzymatic Synthesis: This method leverages the high specificity of glycosyltransferases to build oligosaccharides with precise regio- and stereoselectivity. One-pot multi-enzyme systems have been developed for the efficient synthesis of Leˣ and sLeˣ from free L-fucose, avoiding the need for expensive sugar nucleotide donors.[7]

Protocol: One-Pot Three-Enzyme Synthesis of Lewis X

This protocol is adapted from established enzymatic synthesis methods and provides a streamlined approach for generating Leˣ.[7]

Causality and Rationale: This one-pot system is designed for efficiency. It combines the generation of the activated fucose donor (GDP-Fuc) with its subsequent transfer to the acceptor. A bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) generates GDP-Fuc from L-fucose. An inorganic pyrophosphatase (PpA) is included to degrade the pyrophosphate (PPi) byproduct, driving the equilibrium of the reaction towards GDP-Fuc formation, thereby maximizing yield. Finally, a fucosyltransferase (FUT) transfers the fucose to the Type 2 acceptor, LacNAc.

Materials:

-

L-Fucose

-

N-acetyllactosamine (LacNAc, Galβ1-4GlcNAc)

-

Adenosine 5′-triphosphate (ATP)

-

Guanosine 5′-triphosphate (GTP)

-

Recombinant bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP)

-

Recombinant inorganic pyrophosphatase (PpA)

-

Recombinant α1,3-fucosyltransferase (e.g., FUT3)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 20 mM MgCl₂)

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in the reaction buffer:

-

LacNAc (acceptor substrate) to a final concentration of 10 mM.

-

L-Fucose (fucose source) to a final concentration of 15 mM (1.5-fold excess).

-

ATP and GTP to a final concentration of 15 mM each.

-

Add FKP, PpA, and FUT3 enzymes to optimized final concentrations (typically in the range of 10-50 mU/mL).

-

-

Incubation: Incubate the reaction mixture at 37°C for 4 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Terminate the reaction by heating the mixture at 100°C for 5 minutes to denature the enzymes.

-

Purification:

-

Centrifuge the terminated reaction mixture to pellet the denatured proteins.

-

Collect the supernatant containing the synthesized Leˣ.

-

Purify the Leˣ trisaccharide from the remaining substrates and byproducts using size-exclusion chromatography (e.g., Bio-Gel P-2) or silica gel flash chromatography.

-

-

Characterization and Verification: Confirm the identity and purity of the synthesized Leˣ trisaccharide using:

-

Mass Spectrometry (MS): To verify the correct molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the presence of the characteristic α1-3 fucosyl linkage.

-

Analytical and Functional Characterization

A variety of techniques are available to study the expression and function of Lewis antigens.

-

Flow Cytometry: This method allows for the quantitative analysis of Lewis antigen expression on the surface of cells using fluorescently-labeled monoclonal antibodies specific for Leᵃ or Leˣ.[19] Enhanced labeling techniques, such as using avidin-biotin systems, can increase sensitivity.[19]

-

Antibody Microarrays: High-density antibody arrays can be used to profile glycoproteins modified with sLeᵃ or sLeˣ directly from complex biological samples like serum or plasma.[20][21] This high-throughput method is powerful for discovering novel protein carriers of these glycans and identifying potential cancer biomarkers.[20]

-

Cell Adhesion Assays: To study the functional consequences of Lewis antigen expression, in vitro adhesion assays are performed. This typically involves seeding cancer cells expressing sLeᵃ or sLeˣ onto a monolayer of cytokine-activated endothelial cells that express E-selectin. The degree of cell adhesion provides a direct measure of the functional role of the Lewis antigen in this interaction.[9]

Conclusion

Lewis A and Lewis X trisaccharides, while simple constitutional isomers, represent a fundamental dichotomy in glycobiology. Their structural differences, arising from the use of Type 1 versus Type 2 precursor chains, lead to distinct roles in cell adhesion, immune modulation, and cancer progression. For researchers in drug development, understanding this isomerism is paramount. The aberrant expression of these antigens on tumor cells presents them as attractive targets for novel diagnostics and immunotherapies. The continued development of efficient synthetic protocols and sensitive analytical tools will further empower scientists to unravel the complexities of these vital glycans and harness their potential for therapeutic innovation.

References

-

Creative Biolabs. (n.d.). Lewis Antigen Introduction. Retrieved from Creative Biolabs website. [Link]

-

Yi, W., Liu, X., & Chen, X. (2014). One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens. Methods in Molecular Biology, 1166, 159-170. [Link]

-

Singh, R., & Campbell, B. J. (1999). Lewis blood group and CEA related antigens; coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours. Molecular Pathology, 52(4), 174–178. [Link]

-

Ugorski, M., & Laskowska, A. (2002). Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells. Acta Biochimica Polonica, 49(2), 303–311. [Link]

-

Patsnap. (2024). What are Lewis-Y antigen modulators and how do they work?. Patsnap Synapse. [Link]

-

Takada, A., Ohmori, K., Yoneda, T., Tsuyuoka, K., Hasegawa, A., Kiso, M., & Kannagi, R. (1993). Contribution of carbohydrate antigens sialyl Lewis A and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium. Cancer Research, 53(2), 354–361. [Link]

-

Dall'Olio, F., & Chiricolo, M. (2001). Biosynthesis and expression of the Sda and sialyl Lewis x antigens in normal and cancer colon. Glycobiology, 11(7), 589–597. [Link]

-

Amerigo Scientific. (n.d.). Lewis-X trisaccharide. Retrieved from Amerigo Scientific website. [Link]

-

Okubo, R., Hagiwara, T., & Yokota, M. (1997). Quantitative analysis of Lewis antigens on erythrocytes by flow cytometry. The Japanese Journal of Transfusion Medicine, 43(4), 465-471. [Link]

-

Sreedhar, A., & Philip, J. (2022). An Overview of Lewis Blood Group. Kristu Jayanti College. [Link]

-

Wikipedia. (n.d.). Lewis antigen system. Retrieved from Wikipedia website. [Link]

-

National Center for Biotechnology Information. (n.d.). Lewis X Trisaccharide, Methyl Glycoside. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Cancer cell adhesion to endothelial cells by the Lewis X antigen.... Retrieved from ResearchGate. [Link]

-

Zhu, T., & Boons, G. J. (2008). Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Pre-activation and Reactivity Based Chemoselective One-Pot Glycosylations. Angewandte Chemie International Edition, 47(11), 2094–2097. [Link]

-

CORTEX BIOCHEM. (n.d.). Lewis X Trisaccharide, Methyl Glycoside. Retrieved from CORTEX BIOCHEM website. [Link]

-

Oscarson, S., & Tidén, A. K. (1993). Studies on the synthesis of Lewis-y oligosaccharides. Carbohydrate Research, 247, 323–327. [Link]

-

Wikipedia. (n.d.). Lewis-Glykane. Retrieved from Wikipedia website (German). [Link]

-

MedChemExpress. (n.d.). Lewis X trisaccharide. MCE Life Science Reagents. [Link]

-

Wessely, M., Gruber, C., & Bancher, M. (2022). Regulation of the Lewis Blood Group Antigen Expression: A Literature Review Supplemented with Computational Analysis. Genes, 13(10), 1804. [Link]

-

Chen, H., et al. (2018). Synthesis of Sialyl Lewis X Related Tetrasaccharide Library Through Random Fucosylation on a Partially Protected Trisaccharide. Organic & Medicinal Chem IJ, 4(4). [Link]

-

Uchimura, K., Muramatsu, H., Kaname, T., Ogawa, H., Yamakawa, T., Fan, Q. W., & Muramatsu, T. (2001). Biosynthesis of L-selectin ligands: sulfation of sialyl Lewis x-related oligosaccharides by a family of GlcNAc-6-sulfotransferases. Biochemistry, 40(16), 5058–5064. [Link]

-

Chung, J. Y., & Lampe, P. D. (2014). Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays. Journal of Proteomics, 96, 20-29. [Link]

-

MedChemExpress. (n.d.). Lewis X Trisaccharide, Methyl Glycoside. Retrieved from MCE website (Chinese). [Link]

-

Britannica. (2026). Lewis blood group system. Retrieved from Britannica website. [Link]

-

Reddit. (2023). Blood Bank Question: Why are the Lewis antibodies XM compatible?. Retrieved from Reddit. [Link]

-

YouTube. (2023). Lewis Made simple video. Retrieved from YouTube. [Link]

-

André, S., et al. (2013). Understanding the recognition of Lewis X by anti-Le(x) monoclonal antibodies. Glycoconjugate Journal, 30(8), 755–766. [Link]

-

Creative Biolabs. (n.d.). Lewis A Trisaccharide, Methyl Glycoside. Retrieved from Creative Biolabs website. [Link]

-

Wei, X., et al. (2023). Situation analysis and blood transfusion strategy of Lewis antibodies in Hunan Province. Transfusion and Apheresis Science, 62(4), 103734. [Link]

-

Wei, X., et al. (2023). Situation analysis and blood transfusion strategy of Lewis antibodies in Hunan Province. Research Square. [Link]

-

Chung, J. Y., & Lampe, P. D. (2014). Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays. Journal of Proteomics, 96, 20-29. [Link]

-

NCERT. (n.d.). Coordination Compounds. Retrieved from NCERT website. [Link]

Sources

- 1. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]

- 2. Lewis blood group and CEA related antigens; coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kristujayanti.edu.in [kristujayanti.edu.in]

- 4. Lewis blood group system | Antigens, Genes, Inheritance | Britannica [britannica.com]

- 5. Lewis antigen system - Wikipedia [en.wikipedia.org]

- 6. Regulation of the Lewis Blood Group Antigen Expression: A Literature Review Supplemented with Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lewis-X trisaccharide - Amerigo Scientific [amerigoscientific.com]

- 9. Contribution of carbohydrate antigens sialyl Lewis A and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis and expression of the Sda and sialyl Lewis x antigens in normal and cancer colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Pre-activation and Reactivity Based Chemoselective One-Pot Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]

- 17. Lewis-Glykane – Wikipedia [de.wikipedia.org]

- 18. Studies on the synthesis of Lewis-y oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of Lewis antigens on erythrocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl Glycoside Derivatives in Advancing Glycobiology

Abstract

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), is a field of immense complexity and profound biological significance. Methyl glycoside derivatives, seemingly simple modifications of monosaccharides, have emerged as indispensable tools for researchers, scientists, and drug development professionals. Their unique chemical properties provide a stable yet versatile platform to probe the intricate world of carbohydrates. This in-depth technical guide provides a comprehensive overview of the significance of methyl glycoside derivatives, delving into their synthesis, their application as chemical probes to study carbohydrate-protein interactions, their role in the development of therapeutics and vaccines, and their utility as inhibitors of key enzymes in glycan metabolism. This guide is intended to be a valuable resource, offering not only theoretical insights but also practical, field-proven methodologies.

Introduction: The Unassuming Power of the Methyl Glycoside

At its core, a methyl glycoside is a monosaccharide in which the hydroxyl group on the anomeric carbon has been replaced by a methoxy group.[1] This seemingly minor alteration has profound consequences for the molecule's chemical behavior. The formation of the glycosidic bond with the methyl group locks the sugar in its cyclic form, preventing the mutarotation that occurs in reducing sugars.[2] This stabilization is the cornerstone of their utility, providing a chemically defined and stable entity for a wide range of applications in glycobiology.

The significance of methyl glycoside derivatives stems from their ability to act as mimics of natural glycan structures while offering a level of chemical stability and accessibility that the native molecules often lack. This guide will explore the multifaceted roles of these derivatives, from their foundational use in synthetic carbohydrate chemistry to their cutting-edge applications in drug discovery and chemical biology.

Synthesis of Methyl Glycoside Derivatives: From Classic Reactions to Modern Innovations

The accessibility of methyl glycosides is a key factor in their widespread use. The Fischer glycosylation, a classic and still widely used method, provides a straightforward route to these compounds.[3] However, the field has seen significant advancements, with modern techniques offering improved yields and stereoselectivity.

The Fischer-Helferich Glycosylation: A Time-Honored Method